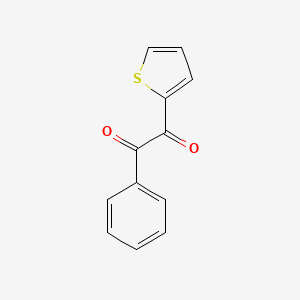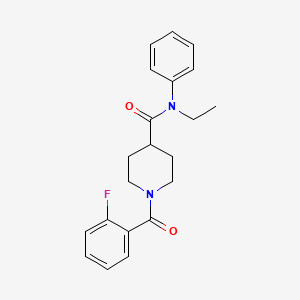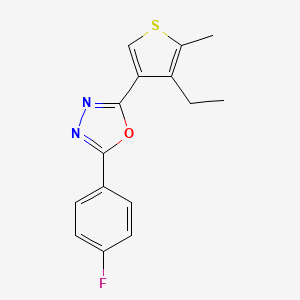
1-phenyl-2-(2-thienyl)-1,2-ethanedione
説明
Synthesis Analysis
The synthesis of compounds similar to 1-phenyl-2-(2-thienyl)-1,2-ethanedione often involves multi-step chemical reactions, including hydrolysis, Claisen condensation, and Friedel-Crafts acylation, among others. For example, 1-phenyl-1,2-ethanediol, a related compound, was synthesized from the hydrolysis of epoxy styrene in a water medium, characterized by FT-IR and NMR spectroscopic methods, and its structure was elucidated using single-crystal X-ray diffraction (Bikas, Emami, & Kozakiewicz, 2019).
Molecular Structure Analysis
Structural analysis of similar compounds is often carried out using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule and their intermolecular interactions. For instance, the crystal structure of certain thienyl-containing β-diketones was determined, showing asymmetrical enolization and the influence of the thienyl group on the molecular structure (Conradie, Muller, & Conradie, 2008).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, including cycloaddition reactions, and exhibit interesting photochromic properties. For example, the cycloaddition reaction of a thienyl-substituted compound with N-phenylmaleimide yielded specific adducts, showcasing the reactive nature of these compounds (Ishii et al., 1991).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are often determined through spectroscopic methods and crystallography studies. For related compounds, detailed crystallographic analysis provides insights into their solid-state arrangements and intermolecular interactions, which are essential for understanding their physical properties.
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including their reactivity, stability, and tautomerism, are explored through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry. Studies on similar compounds have revealed interesting aspects of their chemical behavior, such as tautomerism and the formation of stable crystals with unique luster, indicating the diverse chemical nature of these compounds (Ogura et al., 2002).
科学的研究の応用
Photochromic Agents
1-phenyl-2-(2-thienyl)-1,2-ethanedione derivatives have been explored for their potential as photochromic agents. Ivanov et al. (2001) developed a novel method for synthesizing 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione, leading to the preparation of 5,6-bis(2,5-dimethyl-3-thienyl)-1,2,4-triazines, analogs of photochromic 1,2-diarylethenes, investigating their applicability as photochromic agents (Ivanov et al., 2001).
Electrochromism
The electrochromic properties of this compound derivatives have been observed, particularly in dithienylcyclopentene derivatives. These compounds demonstrate both photochromic and electrochromic properties, able to change states using UV, visible light, and electrochemical or chemical oxidation. Peters and Branda (2003) studied this phenomenon, noting the catalytic transformation of these compounds from their ring-closed states to their ring-open states through electrochemical oxidation (Peters & Branda, 2003).
Crystal Structure and Surface Analysis
Investigations into the crystal structure of 1-phenyl-1,2-ethanediol, a related compound, have been conducted. Bikas, Emami, and Kozakiewicz (2019) synthesized 1-phenyl-1,2-ethanediol and characterized its structure using single crystal X-ray diffraction, revealing insights into its intermolecular interactions and supramolecular network (Bikas, Emami, & Kozakiewicz, 2019).
Photochemical Properties
The photochemical properties of this compound derivatives have also been explored. For example, Mosnáček, Weiss, and Lukáč (2004) investigated the transformation of pendant benzil groups in copolymer films of these derivatives under various irradiation conditions, leading to the formation of benzoyl peroxide groups and subsequent chemical transformations (Mosnáček, Weiss, & Lukáč, 2004).
Asymmetric Synthesis and Biocatalysis
The compound's derivatives have been used in asymmetric synthesis and biocatalysis. Nie Yao (2003) reported on the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1, demonstrating its utility as a chiral building block in organic synthesis (Nie Yao, 2003).
特性
IUPAC Name |
1-phenyl-2-thiophen-2-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKPGGCWIIXZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)
![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)
acetate](/img/structure/B4631953.png)

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

![4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4631971.png)
![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)
![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)
![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)